2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
CAS No.: 1283481-92-4
Cat. No.: VC6918138
Molecular Formula: C22H23NO3
Molecular Weight: 349.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283481-92-4 |
|---|---|
| Molecular Formula | C22H23NO3 |
| Molecular Weight | 349.43 |
| IUPAC Name | 2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO3/c24-20-18-12-6-5-11-17(18)19(21(25)26)22(13-7-2-8-14-22)23(20)15-16-9-3-1-4-10-16/h1,3-6,9-12,19H,2,7-8,13-15H2,(H,25,26) |
| Standard InChI Key | DERCLBUIRKNIEZ-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid, reflects its intricate architecture . Its molecular formula is C₂₂H₂₃NO₃, with a molecular weight of 349.4 g/mol . The spirocyclic system arises from the fusion of a cyclohexane ring to the isoquinoline moiety at position 3, while the benzyl group and carboxylic acid substituent occupy positions 2' and 4', respectively.
Table 1: Key Molecular Descriptors
Synthetic Pathways and Methodological Insights
Retrosynthetic Analysis
The synthesis of spirocyclic tetrahydroisoquinolines often employs Pictet-Spengler cyclizations, Bischler-Napieralski reactions, or transition-metal-catalyzed annulations . For this compound, a plausible route involves:
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Formation of the Isoquinoline Core: A Bischler-Napieralski reaction between a benzylamine derivative and a cyclohexane-containing carbonyl precursor could yield the dihydroisoquinoline intermediate .
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Spirocyclization: Intramolecular alkylation or radical-mediated cyclization may facilitate the formation of the spiro junction .
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Oxidation and Functionalization: Selective oxidation of the tetrahydroisoquinoline to the 1'-oxo derivative, followed by carboxylation at position 4', would complete the synthesis .
Key Challenges
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Stereochemical Control: The spiro center introduces conformational constraints, necessitating chiral auxiliaries or asymmetric catalysis .
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Regioselective Functionalization: Differentiating between the benzyl and carboxylic acid groups during late-stage modifications requires careful protecting group strategies .
Physicochemical Properties and Stability
Solubility and Lipophilicity
The carboxylic acid moiety enhances water solubility, while the benzyl and spirocyclic cyclohexane groups contribute to lipophilicity. This balanced amphiphilic profile suggests potential bioavailability, though experimental logP data remain unpublished .
Stability Profile
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Thermal Stability: Spirocyclic systems generally exhibit high thermal stability due to restricted rotation .
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pH Sensitivity: The carboxylic acid group may protonate/deprotonate under physiological conditions, affecting solubility and binding interactions .
| Property | Detail | Source |
|---|---|---|
| CAS Number | 1283481-92-4 | |
| Supplier Status | Discontinued | |
| Safety Classification | Not classified (lab use only) |
Future Directions and Research Opportunities
Synthetic Methodology Development
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C–H Activation: Late-stage functionalization via rhodium- or palladium-catalyzed C–H bond activation could streamline derivative synthesis .
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Biocatalytic Approaches: Enzymatic spirocyclization may improve stereoselectivity and sustainability .
Target Identification
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